3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHBGYMTHNBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride typically involves the reaction of 3-(1,3-Dioxolan-2-yl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)benzenesulfonic acid: The precursor to 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride.
1,3-Dioxolane: A related compound with a similar ring structure but lacking the benzene and sulfonyl chloride groups.
Benzenesulfonyl chloride: A simpler compound with a sulfonyl chloride group attached directly to a benzene ring.
Uniqueness
This compound is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler sulfonyl chlorides or dioxolane derivatives .
Biological Activity
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is a compound that features a dioxolane ring fused with a benzenesulfonyl group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 1,3-dioxolane derivatives. The methodology often includes:
- Formation of the Dioxolane Ring : This can be achieved through the reaction of appropriate aldehydes with diols under acidic conditions.
- Sulfonylation : The resulting dioxolane can then be treated with benzenesulfonyl chloride to introduce the sulfonyl group.
Biological Activity
Recent studies have highlighted the biological activity of compounds containing dioxolane structures. Notably, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains. For instance:
- Staphylococcus aureus and Pseudomonas aeruginosa are commonly tested pathogens where dioxolane derivatives have demonstrated notable Minimum Inhibitory Concentration (MIC) values.
- A study reported MIC values ranging from 625 µg/mL to 1250 µg/mL against these bacteria for structurally related compounds .
Antifungal Activity
The antifungal potential is also significant, particularly against Candida albicans. Most tested dioxolane derivatives exhibited excellent antifungal activity, with some achieving complete inhibition at low concentrations .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar compounds act as inhibitors for key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Interference with Cellular Processes : The presence of the dioxolane ring may facilitate interactions with cellular targets, disrupting normal metabolic processes.
Comparative Analysis
The biological activity of this compound can be compared with other dioxolane-containing compounds:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 | Significant against C. albicans |
| Dioxolane derivative A | 500 - 1000 | Moderate against C. albicans |
| Dioxolane derivative B | 250 - 500 | Excellent against C. albicans |
Case Studies
Several case studies have documented the synthesis and biological evaluation of dioxolane derivatives:
- Case Study on Antibacterial Properties : A series of synthesized dioxolanes were tested against S. aureus and E. coli, showing varying degrees of effectiveness based on structural modifications .
- Case Study on Antifungal Efficacy : Another study focused on the antifungal properties against C. albicans, revealing that specific modifications in the dioxolane structure significantly enhanced activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via sulfonation of a substituted benzene ring followed by chlorination. A general approach involves reacting 3-(1,3-dioxolan-2-yl)aniline with chlorosulfonic acid to introduce the sulfonyl chloride group. Purity validation requires analytical techniques such as ¹H/¹³C NMR (to confirm the dioxolane and sulfonyl chloride moieties) and elemental analysis (to verify stoichiometry). Recrystallization from ethanol or acetonitrile is recommended to remove unreacted intermediates .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : The compound is moisture-sensitive and reacts exothermically with water. Storage under inert gas (e.g., argon) at 2–8°C in airtight containers is critical. Use desiccants (e.g., molecular sieves) to minimize hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its corrosive nature .
Q. What spectroscopic techniques are most effective for characterizing intermediates in reactions involving this compound?
- Methodological Answer : FT-IR can confirm sulfonyl chloride C=O stretching (~1360–1380 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while NMR (e.g., δ 5.2–5.5 ppm for dioxolane protons) distinguishes substituents. For reaction intermediates, thin-layer chromatography (TLC) with UV visualization monitors progress .
Advanced Research Questions
Q. How does the electron-withdrawing dioxolane group influence the reactivity of the sulfonyl chloride in nucleophilic substitutions?
- Methodological Answer : The dioxolane ring’s electron-donating oxygen atoms slightly reduce the electrophilicity of the sulfonyl chloride compared to unsubstituted analogs. This can be quantified via Hammett σ constants (meta-substitution effects). Kinetic studies using amines (e.g., benzylamine) in anhydrous THF at 0°C show slower reaction rates, requiring catalytic bases (e.g., triethylamine) to enhance nucleophilic attack .
Q. What strategies optimize regioselectivity when using this compound in Friedel-Crafts sulfonylation of aromatic substrates?
- Methodological Answer : Regioselectivity is controlled by Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and solvent polarity. For electron-rich aromatics (e.g., anisole), AlCl₃ in dichloromethane at -20°C directs sulfonylation to the para position (≥80% yield). Computational modeling (DFT) of transition states can predict regiochemical outcomes .
Q. How can researchers mitigate side reactions (e.g., hydrolysis or dimerization) during large-scale syntheses?
- Methodological Answer : Hydrolysis is minimized by rigorous solvent drying (e.g., distillation over CaH₂). Dimerization is suppressed via low-temperature reactions (-10°C) and dilution principles. For scale-up, flow chemistry with controlled residence time reduces byproduct formation. Post-reaction quenching with anhydrous Na₂CO₃ neutralizes residual HCl .
Q. What are the mechanistic implications of using Cu(I) catalysts in cycloaddition reactions involving this sulfonyl chloride?
- Methodological Answer : Cu(I) (e.g., CuCl) facilitates [2+2] cycloadditions with dienes by stabilizing transition states through π-backbonding. For example, reaction with 1,3-cyclohexadiene produces sulfone-fused cyclohexenes. Mechanistic studies using ESI-MS and kinetic isotope effects reveal a stepwise pathway involving radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
